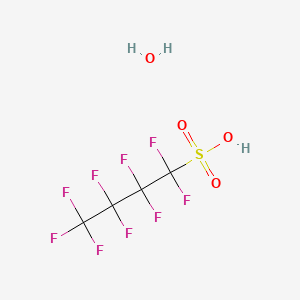

Nonafluorobutanesulfonic acid hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O3S.H2O/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEQYJCPIAPLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F9O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59933-66-3 | |

| Record name | 59933-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nonafluorobutanesulfonic Acid Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Nonafluorobutanesulfonic acid (NfBSH), a perfluoroalkylsulfonic acid (PFSA), stands as a cornerstone superacid catalyst in modern organic synthesis and pharmaceutical development. Its remarkable acidity, coupled with high thermal and chemical stability, renders it an invaluable tool for a myriad of chemical transformations. This guide provides an in-depth exploration of the physical and chemical properties of nonafluorobutanesulfonic acid hydrate, offering field-proven insights and detailed experimental methodologies for its practical application. While much of the available quantitative data pertains to the anhydrous form, this document will also address the nuanced role of hydration in influencing its characteristics.

I. Molecular Structure and the Genesis of Superacidity

The exceptional properties of nonafluorobutanesulfonic acid stem from its unique molecular architecture. The molecule consists of a nine-fluorine-atom-substituted butane chain linked to a sulfonic acid group (-SO₃H).

The profound electron-withdrawing inductive effect of the perfluorobutyl chain is the primary driver of its extraordinary acidity. The fluorine atoms, being the most electronegative elements, pull electron density away from the sulfonic acid group. This polarization of the S-O-H bond severely weakens it, facilitating the facile release of a proton (H⁺) and thus establishing its status as a superacid—an acid with an acidity greater than that of 100% sulfuric acid.

II. Physical Properties: A Comparative Overview

A clear distinction between the physical properties of the anhydrous and hydrated forms of nonafluorobutanesulfonic acid is crucial for its effective use. While specific data for the hydrate is not always explicitly delineated in literature, we can infer its properties based on the well-documented anhydrous form and the principles of hydration.

| Property | Nonafluorobutanesulfonic Acid (Anhydrous) | This compound | Rationale for Hydrate Properties |

| CAS Number | 375-73-5[1][2][3][4] | 59933-66-3[5][6] | The presence of water molecules adds to the overall molecular weight and intermolecular forces. |

| Molecular Formula | C₄HF₉O₃S[1][3] | C₄H₃F₉O₄S[6] | The addition of one water molecule to the anhydrous form. |

| Molecular Weight | 300.10 g/mol [1][7] | 318.11 g/mol [6] | The molecular weight of the anhydrous acid plus the molecular weight of water. |

| Appearance | Colorless liquid[1][7] | Colorless to pale yellow liquid | The presence of water is unlikely to significantly alter the color in its pure form. |

| Melting Point | Not available | Not available | Hydration typically lowers the melting point compared to the anhydrous crystalline solid due to disruption of the crystal lattice. However, as the anhydrous form is a liquid at room temperature, the hydrate is also expected to be a liquid with a freezing point below 0°C. |

| Boiling Point | 112-114 °C / 14 mmHg[1][2][3][5] | Expected to be higher than the anhydrous form | The hydrogen bonding introduced by the water molecules increases the intermolecular forces, requiring more energy to transition to the gaseous phase. A boiling point of 76-84°C at 0.1 mmHg has been reported for a substance with the hydrate's CAS number, though this may be under vacuum.[8] |

| Density | 1.811 g/mL at 25 °C[1][2][3] | Expected to be slightly higher than the anhydrous form | The efficient packing of water molecules within the structure can lead to a modest increase in density. |

| Solubility | Soluble in water[1][5] | Highly soluble in water and polar organic solvents | The sulfonic acid group and the water of hydration make it highly polar and capable of forming strong hydrogen bonds with protic solvents. |

| Refractive Index | n20/D 1.3230[1][2][3] | Not available | The refractive index is dependent on the density and molecular polarizability, and would likely differ slightly from the anhydrous form. |

Field Insight: The hygroscopic nature of nonafluorobutanesulfonic acid means that exposure to ambient moisture will readily lead to the formation of the hydrate. For reactions requiring strictly anhydrous conditions, it is imperative to use freshly opened bottles or to dry the acid over a suitable desiccant.

III. Chemical Properties: A Deep Dive into Reactivity and Stability

The chemical behavior of this compound is dominated by its profound acidity and the stability of its conjugate base.

A. Superacidity and the Hammett Acidity Function

The acidity of superacids like nonafluorobutanesulfonic acid is so immense that the conventional pH scale is inadequate for its measurement in non-aqueous or concentrated solutions. Instead, the Hammett acidity function (H₀) is employed. This scale is based on the ability of the acid to protonate a series of weak indicator bases.[9] For instance, 100% sulfuric acid has an H₀ of -12, while superacids can reach values of -23 and beyond.[9] The predicted pKa of nonafluorobutanesulfonic acid is approximately -3.57, underscoring its exceptional strength.[5]

The superacidity arises from the extreme stabilization of its conjugate base, the nonafluorobutanesulfonate anion (C₄F₉SO₃⁻). The strong inductive effect of the perfluorobutyl group disperses the negative charge over the entire anion, making it a very poor nucleophile and a very stable species.

B. Stability and Reactivity Profile

This compound exhibits high thermal and chemical stability.[7] It is resistant to oxidation and reduction. However, its high acidity dictates its reactivity:

-

Reaction with Water: While the hydrate form contains water, the anhydrous acid reacts violently with water in a highly exothermic reaction.[1][3][10] This underscores the importance of controlled addition when preparing aqueous solutions.

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[11] It may also be corrosive to metals.[11]

-

Incompatible Materials: It is incompatible with strong bases, oxidizing agents, and substances that are readily decomposed by acids, such as cyanides, sulfides, and carbonates.[10]

-

Decomposition: Upon decomposition, it can form toxic fumes of carbon oxides, sulfur oxides, and hydrogen fluoride.[1][3]

C. Catalytic Activity in Organic Synthesis

The potent Brønsted acidity of nonafluorobutanesulfonic acid makes it an outstanding catalyst for a wide array of acid-catalyzed reactions. It is particularly effective in:

-

Esterification and Transesterification: It efficiently catalyzes the formation of esters from carboxylic acids and alcohols (Fischer esterification).[12][13][14]

-

Alkylation and Acylation: It is a powerful catalyst for Friedel-Crafts type reactions.

-

Rearrangements and Isomerizations: Its ability to protonate even very weak bases facilitates various molecular rearrangements.

The mechanism of a sulfonic acid-catalyzed esterification is a classic example of its catalytic prowess.

Caption: Mechanism of Fischer Esterification catalyzed by a strong acid like NfBSH.

IV. Experimental Protocol: Determination of Acidity via the Hammett Method

This protocol outlines a self-validating system for determining the Hammett acidity (H₀) of a nonafluorobutanesulfonic acid solution using UV-Vis spectroscopy. The principle lies in measuring the ratio of the protonated to unprotonated forms of a weak indicator base.

A. Materials and Reagents

-

This compound

-

Anhydrous, non-basic solvent (e.g., sulfolane, dichloromethane)

-

A series of Hammett indicators (e.g., nitroanilines with varying pKBH⁺ values)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer with quartz cuvettes

B. Step-by-Step Methodology

-

Preparation of Acid Solutions:

-

Prepare a series of solutions of nonafluorobutanesulfonic acid in the chosen anhydrous solvent at varying concentrations. The range of concentrations should be chosen to span the expected H₀ range of interest.

-

Causality: The use of an anhydrous, non-basic solvent is critical to ensure that the measured acidity is solely due to the superacid and not influenced by the solvent's basicity.

-

-

Preparation of Indicator Stock Solution:

-

Prepare a stock solution of the chosen Hammett indicator in the same solvent at a known concentration.

-

Trustworthiness: A consistent stock solution ensures accurate and reproducible indicator concentrations across all measurements.

-

-

Spectrophotometric Measurement:

-

For each acid concentration, add a precise volume of the indicator stock solution to a known volume of the acid solution in a quartz cuvette.

-

Measure the absorbance spectrum of each solution.

-

Determine the concentrations of the unprotonated form ([B]) and the protonated form ([BH⁺]) of the indicator by measuring the absorbance at their respective λ_max values. The λ_max for each form should be determined beforehand in neutral and highly acidic media, respectively.

-

Self-Validation: The presence of a clear isosbestic point in the overlay of spectra from varying acid concentrations confirms that only two species (B and BH⁺) are in equilibrium.

-

-

Calculation of H₀:

-

Calculate the ratio [BH⁺]/[B] for each acid concentration.

-

Use the Hammett equation to calculate H₀: H₀ = pK_BH⁺ - log([BH⁺]/[B]) where pK_BH⁺ is the known acid dissociation constant of the protonated indicator.

-

Authoritative Grounding: The pK_BH⁺ values for common Hammett indicators are well-established in the literature.

-

C. Workflow Diagram

Caption: Workflow for the determination of Hammett acidity (H₀).

V. Handling, Storage, and Safety

Proper handling and storage of this compound are paramount for safety and to maintain its integrity.

-

Handling: Always work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Storage: Store in a cool, dry place away from incompatible materials such as bases and oxidizing agents.[10] The recommended storage temperature is typically between 2-8°C.[1][2][5] Containers should be tightly sealed to prevent the absorption of moisture.

-

First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11] If ingested, do not induce vomiting and seek immediate medical attention.[10]

VI. Conclusion

This compound is a powerful and versatile superacid with significant applications in research and development. A thorough understanding of its physical and chemical properties, particularly its extreme acidity and the influence of hydration, is essential for its safe and effective use. The methodologies and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to harness the full potential of this remarkable catalyst in their endeavors.

References

-

Hammett Acidity Function. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Superacids And The Hammett Acidity Function. (n.d.). Innovation.world. Retrieved January 19, 2026, from [Link]

-

Perfluorobutanesulfonic acid | C4F9SO3H | CID 67815. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

A quick, simple, robust method to measure the acidity of ionic liquids. (2014). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Mechanism of esterification catalyzed by sulfonic acid moieties. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]

- 2. 全氟-1-丁磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Nonafluorobutane-1-sulfonic acid | 375-73-5 [amp.chemicalbook.com]

- 4. Nonafluorobutane-1-sulfonic acid CAS#: 375-73-5 [amp.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 59933-66-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Perfluorobutanesulfonic acid | C4F9SO3H | CID 67815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. grokipedia.com [grokipedia.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to Nonafluorobutanesulfonic Acid Hydrate for Advanced Research and Pharmaceutical Development

Introduction: Unveiling a Catalytic Powerhouse

Nonafluorobutanesulfonic acid, often referred to as perfluorobutanesulfonic acid (PFBS), is a perfluoroalkylsulfonic acid (PFSA) that has garnered significant interest within the scientific community.[1][2][3] Its unique properties, stemming from the electron-withdrawing nature of its nonafluorobutyl chain, render it a superacid—an acid with an acidity greater than that of 100% pure sulfuric acid.[1] This technical guide focuses on the hydrated form of this compound, a state frequently encountered in laboratory settings. We will delve into its fundamental characteristics, synthesis, and applications, with a particular emphasis on its utility as a potent catalyst in organic synthesis, a cornerstone of modern drug discovery and development.

This document is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent. We will move beyond simple data recitation to explore the causal relationships behind its reactivity and provide actionable protocols grounded in established scientific principles.

Section 1: Core Identification and Molecular Structure

A precise understanding of a reagent's identity is the foundation of reproducible science. Nonafluorobutanesulfonic acid and its hydrate are distinct chemical entities, and it is crucial to differentiate between them.

Chemical Abstract Service (CAS) Number and Molecular Formula

The Chemical Abstracts Service has assigned unique identifiers to both the anhydrous and hydrated forms of nonafluorobutanesulfonic acid.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| Nonafluorobutanesulfonic Acid Hydrate | 59933-66-3 [4] | C4H3F9O4S[4] | 318.11 g/mol [4] |

| Anhydrous Nonafluorobutanesulfonic Acid | 375-73-5[1][5][6] | C4HF9O3S[1][5][6] | 300.10 g/mol [5][6] |

The presence of a water molecule in the hydrate form accounts for the difference in molecular formula and weight. While many physical properties are reported for the more common anhydrous form, they serve as a reliable proxy for the hydrate, which may readily lose its water molecule upon heating.

Molecular Structure and Key Features

The structure of nonafluorobutanesulfonic acid is characterized by a four-carbon perfluorinated chain attached to a sulfonic acid functional group.[2] The hydrate form incorporates a molecule of water, which is associated with the highly acidic proton of the sulfonic acid group.

The key to its remarkable properties lies in the -C4F9 group. The nine fluorine atoms are highly electronegative, leading to a strong inductive effect that withdraws electron density from the sulfonic acid head. This stabilizes the resulting sulfonate anion (nonaflate) after the proton is donated, making the parent acid exceptionally strong. This high acidity is the primary driver of its catalytic efficacy.

Caption: 2D Structure of this compound

Section 2: Physicochemical Properties and Spectroscopic Profile

A comprehensive dataset of physical and chemical properties is essential for experimental design and safety assessment. The data presented here is primarily for the anhydrous form, which is most commonly reported in the literature.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 112-114 °C at 14 mmHg | [1][5][7] |

| Density | 1.811 g/mL at 25 °C | [1][5][7] |

| Refractive Index (n20/D) | 1.3230 | [1][5][7] |

| pKa (Predicted) | -3.57 ± 0.50 | [1] |

| Water Solubility | 1000 g/L at 20 °C | [1] |

| Storage Temperature | 2-8°C | [1][7] |

Spectroscopic Data

-

¹H NMR: A single, broad singlet would be expected at a very downfield chemical shift (>10 ppm), corresponding to the acidic proton of the sulfonic acid and the protons of the associated water molecule. The exact chemical shift would be highly dependent on the solvent and concentration.

-

¹³C NMR: Four distinct signals would be expected for the four carbon atoms of the perfluorobutyl chain, each split into complex multiplets due to C-F coupling.

-

¹⁹F NMR: This is a critical technique for this compound. One would expect to see distinct signals for the CF₃ group and the three different CF₂ groups, with characteristic chemical shifts and coupling patterns. During synthesis, a shift in the -CF₂-SO₃H peak from approximately -114.5 ppm to -112 ppm is indicative of successful acid formation.

-

FT-IR: Key vibrational bands would include a very broad absorption from ~2500-3300 cm⁻¹ due to the O-H stretching of the sulfonic acid and the water of hydration.[8] Strong absorptions would also be present for S=O stretching (typically ~1350-1450 cm⁻¹) and C-F stretching (typically ~1100-1250 cm⁻¹).

-

Mass Spectrometry: In negative ion mode ESI-MS, the dominant peak would be the molecular anion [M-H]⁻ at m/z 298.94.

Section 3: Synthesis and Self-Validating Protocols

The synthesis of nonafluorobutanesulfonic acid is a well-established procedure. The protocol described below is adapted from literature methods and demonstrates a self-validating system where reaction progress is monitored in-situ, ensuring a high-quality product.[1] The hydrate is typically formed by exposure of the anhydrous acid to atmospheric moisture or by the use of aqueous workup conditions.

Synthesis of Nonafluorobutanesulfonic Acid from its Sodium Salt

This procedure involves the protonation of the sodium nonaflate salt using a strong, non-volatile acid like anhydrous sulfuric acid, followed by purification via distillation.

Caption: Experimental workflow for the synthesis of nonafluorobutanesulfonic acid.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and thermometer, charge anhydrous sulfuric acid (approx. 3.3 equivalents).

-

Addition of Reactant: Slowly add sodium nonafluorobutanesulfonate (1 equivalent) to the sulfuric acid over approximately 10 minutes. Causality Note: Portion-wise addition is a standard safety measure to control any potential exotherm, although in this specific reaction, a significant exotherm is not typically observed.

-

Heating and Reaction: Heat the mixture to 120°C with vigorous stirring for 30 minutes.

-

In-Process Control (Self-Validation): The progress of the reaction should be monitored by ¹⁹F-NMR spectroscopy. Complete conversion is indicated by a characteristic shift of the fluorine signals adjacent to the sulfonate group. This in-situ monitoring ensures that the reaction is complete before proceeding to purification, preventing contamination of the final product with starting material.

-

Distillation and Purification: Once the reaction is complete, raise the internal temperature to 140°C and apply a vacuum. The product, nonafluorobutanesulfonic acid, will distill as a clear liquid.

-

Hydrate Formation: The highly hygroscopic anhydrous acid will readily absorb atmospheric moisture to form the hydrate upon handling in a standard laboratory environment.

Section 4: Applications in Research and Drug Development

The potent acidity and unique solubility profile of nonafluorobutanesulfonic acid make it a valuable catalyst in organic synthesis, particularly in contexts relevant to pharmaceutical chemistry.

Role as a Superacid Catalyst

Many crucial reactions in drug synthesis require strong acid catalysis to proceed at a reasonable rate. These include esterifications, alkylations, and the formation of heterocyclic rings, which are ubiquitous scaffolds in medicinal chemistry.

Expert Insight: Traditional mineral acids like sulfuric or hydrochloric acid can sometimes lead to unwanted side reactions or may not be strong enough to catalyze difficult transformations. Nonafluorobutanesulfonic acid offers several advantages:

-

Enhanced Acidity: Its superacidic nature can significantly accelerate reaction rates, often allowing for lower reaction temperatures and shorter reaction times.

-

Organic Solvent Solubility: The perfluorinated tail enhances its solubility in organic solvents compared to sulfuric acid, leading to more homogeneous reaction conditions.

-

Non-coordinating Anion: The nonaflate anion is very stable and non-nucleophilic, which minimizes side reactions where the counter-ion might interfere with the desired chemical transformation.

Exemplary Application: Fischer Esterification of a Pharmaceutical Intermediate

Fischer esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).

Protocol: PFBS-Catalyzed Esterification

-

Setup: To a solution of a carboxylic acid intermediate (1.0 equivalent) in an appropriate alcohol solvent (e.g., methanol, ethanol), add nonafluorobutanesulfonic acid (0.1-5 mol%). Causality Note: The catalytic amount can be optimized. A lower loading is preferable for cost and ease of removal, but a higher loading may be required for less reactive substrates.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture and quench with a mild aqueous base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.

This protocol demonstrates a clean and efficient method for a common synthetic challenge in drug development, showcasing the practical utility of nonafluorobutanesulfonic acid as a catalyst.

Section 5: Safety, Handling, and Storage

Nonafluorobutanesulfonic acid is a corrosive and hazardous chemical that must be handled with appropriate precautions. All information is derived from safety data sheets (SDS) and constitutes a trustworthy system for safe laboratory practice.

Hazard Identification

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[1]

-

Hazard Statements:

-

Signal Word: Danger[1]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, Viton) and a lab coat. Ensure trousers are worn outside of boots to prevent spills from entering footwear.

-

Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate acid gas cartridge.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Recommended storage temperature is 2-8°C.[1][7]

-

Disposal: Dispose of waste and contaminated materials in accordance with all federal, state, and local regulations. Do not allow the product to enter drains or waterways.

References

-

Perfluorobutanesulfonic acid. LookChem. [Link]

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Human Metabolome Database. [Link]

-

Perfluorobutanesulfonic acid. Wikipedia. [Link]

-

NONAFLUOROBUTANESULFONIC ACID | 375-73-5. INDOFINE Chemical Company. [Link]

-

Perfluorobutanesulfonic acid | C4F9SO3H | CID 67815. PubChem. [Link]

-

Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. ResearchGate. [Link]

-

FTIR Functional Group Database Table with Search. InstaNANO. [Link]

- A process for the preparation of drug particles.

- Extraction of pharmaceutically active components

- Process for synthesizing phosphodiesters.

-

FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. ResearchGate. [Link]

- Use of fatty acid synthase inhibitors and pharmaceutical compositions.

Sources

- 1. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]

- 2. Perfluorobutanesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. Perfluorobutanesulfonic acid | C4F9SO3H | CID 67815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 59933-66-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 全氟-1-丁磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. NONAFLUOROBUTANESULFONIC ACID | 375-73-5 | INDOFINE Chemical Company [indofinechemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. instanano.com [instanano.com]

A Spectroscopic Guide to Nonafluorobutanesulfonic Acid Hydrate for Researchers and Drug Development Professionals

Introduction

Nonafluorobutanesulfonic acid (C₄HF₉O₃S), a prominent member of the per- and polyfluoroalkyl substances (PFAS) family, is a superacid with significant applications in catalysis, ion-exchange resins, and as a potent alkylating agent.[1] Its hydrated form is of particular interest due to its hygroscopic nature and the influence of water on its chemical and physical properties. This technical guide provides an in-depth analysis of the spectral characteristics of nonafluorobutanesulfonic acid hydrate, offering a crucial resource for researchers, scientists, and professionals in drug development who utilize this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this complex molecule, providing both theoretical insights and practical experimental considerations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of nonafluorobutanesulfonic acid is essential for its proper handling, storage, and the interpretation of its spectral data.

| Property | Value | Source |

| Molecular Formula | C₄HF₉O₃S | [1][2] |

| Molecular Weight | 300.1 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Boiling Point | 112-114 °C at 14 mmHg | [1] |

| Density | 1.811 g/mL at 25 °C | [1] |

| Solubility | Soluble in water (1000 g/L at 20 °C) | [1][3] |

| CAS Number | 375-73-5 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-faceted NMR analysis is possible.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Given the hygroscopic and highly acidic nature of this compound, careful selection of a deuterated solvent is critical. Deuterated water (D₂O) is a common choice due to the compound's solubility. However, for certain applications, aprotic polar solvents like deuterated acetonitrile (CD₃CN) or deuterated acetone ((CD₃)₂CO) may be used to minimize proton exchange with the acidic proton.

-

Prepare a ~5-10 mg/mL solution of the analyte in the chosen deuterated solvent in a standard 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion, especially for ¹⁹F and ¹³C NMR.

-

Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure reproducibility.

-

Referencing:

-

¹H NMR: The residual solvent peak can be used as a primary reference.

-

¹³C NMR: The solvent peak is also used for referencing.

-

¹⁹F NMR: An external standard, such as trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl₃), is often used.[4]

-

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple. A single, broad peak corresponding to the acidic proton of the sulfonic acid and the protons of the water molecules is anticipated. The chemical shift of this peak will be highly dependent on the concentration, temperature, and the solvent used, due to rapid proton exchange. In D₂O, this peak will exchange with deuterium and may become very broad or disappear entirely.

¹⁹F NMR Spectroscopy

¹⁹F NMR is the most informative NMR technique for this compound. The spectrum will show distinct signals for the fluorine atoms at different positions in the perfluorobutyl chain. The chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm).[4]

Expected ¹⁹F NMR Spectral Features:

| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants |

| -CF₃ | ~ -81 | Triplet | J(F-F) |

| -CF₂- (next to CF₃) | ~ -121 | Quartet | J(F-F) |

| -CF₂- | ~ -126 | Triplet of triplets | J(F-F) |

| -CF₂- (next to SO₃H) | ~ -115 | Triplet | J(F-F) |

Note: These are approximate values and can vary based on experimental conditions.

The causality behind these distinct chemical shifts lies in the different electronic environments of the fluorine nuclei along the carbon chain. The electron-withdrawing sulfonic acid group significantly deshields the adjacent -CF₂- group, causing it to appear at a different chemical shift compared to the other -CF₂- groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon backbone. Due to the strong coupling between carbon and fluorine (¹J(C-F) and ²J(C-F)), the signals for the fluorinated carbons will appear as complex multiplets.

Expected ¹³C NMR Spectral Features:

| Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ 118 | Quartet |

| -CF₂- | ~ 107-112 | Multiplets |

| -CF₂- (next to SO₃H) | ~ 110 | Multiplet |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The spectrum will be characterized by strong absorptions corresponding to the O-H, S=O, S-O, and C-F bonds.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

For liquid samples: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). Care must be taken to protect the plates from the corrosive nature of the acid.

-

For hygroscopic solids/liquids (Attenuated Total Reflectance - ATR): ATR-FTIR is the preferred method for hygroscopic and corrosive samples as it requires minimal sample preparation. A small drop of the sample is placed directly on the ATR crystal (e.g., diamond or ZnSe).[5]

Interpretation of the IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |

| 3400-3000 | O-H stretch (from H₂O and SO₃H) | Strong, very broad |

| 1350-1340 | Asymmetric S=O stretch | Strong |

| 1190-1145 | Symmetric S=O stretch | Strong |

| 1300-1100 | C-F stretch | Very strong, multiple bands |

| 1060-1030 | S-O stretch | Strong |

The broadness of the O-H stretching band is a hallmark of strong hydrogen bonding between the sulfonic acid proton, water molecules, and the sulfonate group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For nonafluorobutanesulfonic acid, electrospray ionization (ESI) in negative ion mode is the most suitable technique.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent, such as a mixture of acetonitrile and water.

Instrumentation:

-

A mass spectrometer equipped with an ESI source is used. Analysis is typically performed in negative ion mode to detect the [M-H]⁻ ion.

Interpretation of the Mass Spectrum

In negative ion mode ESI-MS, the base peak is expected to be the deprotonated molecule (perfluorobutanesulfonate anion) at m/z 299.

Table of Expected Fragment Ions:

| m/z | Proposed Fragment |

| 299 | [C₄F₉SO₃]⁻ (Molecular Ion) |

| 219 | [C₄F₉]⁻ |

| 169 | [C₃F₇]⁻ |

| 119 | [C₂F₅]⁻ |

| 99 | [CF₃S]⁻ |

| 80 | [SO₃]⁻ |

The fragmentation of perfluorinated compounds often involves the cleavage of C-C and C-S bonds, leading to the characteristic loss of CF₂ units.

Structural and Fragmentation Diagrams

dot digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes for the molecule C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="3,0!"]; C4 [label="C", pos="4.5,0!"]; S [label="S", pos="6,0!"]; O1 [label="O", pos="7,1!"]; O2 [label="O", pos="7,-1!"]; O3 [label="OH", pos="5.5,-1.5!"]; H2O [label="· H₂O", pos="7.5,-2!"];

F1 [label="F", pos="-0.5,1!"]; F2 [label="F", pos="-0.5,-1!"]; F3 [label="F", pos="0.5,1!"]; F4 [label="F", pos="1,1!"]; F5 [label="F", pos="1,-1!"]; F6 [label="F", pos="2.5,1!"]; F7 [label="F", pos="2.5,-1!"]; F8 [label="F", pos="4,1!"]; F9 [label="F", pos="4,-1!"];

// Edges for the molecule C1 -- C2; C2 -- C3; C3 -- C4; C4 -- S; S -- O1 [label="="]; S -- O2 [label="="]; S -- O3;

C1 -- F1; C1 -- F2; C1 -- F3; C2 -- F4; C2 -- F5; C3 -- F6; C3 -- F7; C4 -- F8; C4 -- F9; } Caption: Molecular structure of this compound.

dot digraph "Mass Spec Fragmentation Pathway" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

M [label="[C₄F₉SO₃]⁻\nm/z = 299"]; F1 [label="[C₄F₉]⁻\nm/z = 219"]; F2 [label="[C₃F₇]⁻\nm/z = 169"]; F3 [label="[C₂F₅]⁻\nm/z = 119"]; F4 [label="[SO₃]⁻\nm/z = 80"];

M -> F1 [label="-SO₃"]; F1 -> F2 [label="-CF₂"]; F2 -> F3 [label="-CF₂"]; M -> F4 [label="-C₄F₉"]; } Caption: Proposed ESI-MS/MS fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. ¹⁹F NMR provides the most detailed structural information about the fluorinated backbone, while IR spectroscopy confirms the presence of key functional groups and the state of hydration. Mass spectrometry is crucial for determining the molecular weight and understanding the fragmentation behavior. This guide provides the foundational knowledge and experimental considerations necessary for researchers and drug development professionals to confidently work with and characterize this important superacid. The self-validating nature of combining these techniques ensures a high degree of confidence in the structural elucidation and purity assessment of this compound.

References

-

Gaga, E. O., & Dogan, C. E. (2021). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. Journal of Analytical Methods in Chemistry, 2021, 5581938. [Link]

-

van Leeuwen, S. P. J., & de Boer, J. (2011). Analysis of perfluorinated phosponic acids and perfluorooctane sulfonic acid in water, sludge and sediment by LC-MS/MS. Journal of Chromatography A, 1218(43), 7898–7905. [Link]

-

McCord, J. P., Strynar, M. J., Lindstrom, A. B., & Newton, S. R. (2023). Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. Proceedings of the National Academy of Sciences, 120(44), e2302926120. [Link]

-

Kuklenko, E., & Krynitsky, A. J. (2009). Mass spectral studies towards more reliable measurement of perfluorooctanesulfonic acid and other perfluorinated chemicals (PFCs) in food matrices using liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(15), 2247–2256. [Link]

-

LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). [Link]

-

Metkon Instruments. (2023). Spectroscopic Sample Preparation: Techniques for Accurate Results. [Link]

-

PharmaTutor. (2010). Sampling Methods for IR Spectroscopy. [Link]

-

mzCloud. (2018). Perfluoro 1 butanesulfonic acid PFBS. [Link]

-

Colorado School of Mines. (n.d.). Computational Protocol to Predict NMR Parameters of Perfluoroalkyl Substances. [Link]

Sources

- 1. Nonafluorobutane-1-sulfonic acid | 375-73-5 [amp.chemicalbook.com]

- 2. 375-73-5 CAS MSDS (Nonafluorobutane-1-sulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]

- 4. colorado.edu [colorado.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Acidity and pKa of Nonafluorobutanesulfonic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of a Superacid

Nonafluorobutanesulfonic acid (PFBS), with the chemical formula C₄F₉SO₃H, is a perfluoroalkanesulfonic acid that has garnered significant attention in various scientific and industrial fields.[1] Its structure, featuring a fully fluorinated four-carbon chain attached to a sulfonic acid group, gives rise to its remarkable properties, most notably its exceptional acidity.[1][2] This compound is classified as a superacid, meaning it is more acidic than 100% sulfuric acid.[3][4][5][6] This guide provides a comprehensive technical overview of the acidity and pKa of nonafluorobutanesulfonic acid hydrate, offering insights for professionals in research and drug development.

The high chemical and thermal stability of PFBS, a result of the strong carbon-fluorine bonds, makes it a robust catalyst and reagent in various chemical transformations.[1][7] It is commercially available, often as a hydrate, and is utilized in applications ranging from catalysis in organic synthesis to its use in stain-repellent treatments and firefighting foams.[2][3][4]

Understanding the Acidity of Nonafluorobutanesulfonic Acid

The exceptional acidity of nonafluorobutanesulfonic acid stems from the strong electron-withdrawing effect of the nine fluorine atoms on the butyl chain. This perfluorinated chain powerfully pulls electron density away from the sulfonic acid group, stabilizing the resulting conjugate base, the nonafluorobutanesulfonate anion (C₄F₉SO₃⁻). This high degree of anion stabilization is the primary driver for the acid's strong tendency to donate a proton.

In aqueous solutions and under most environmental conditions, nonafluorobutanesulfonic acid exists predominantly as its conjugate base anion.[8] The alkali metal salts of short-chain perfluoroalkyl sulfonic acids, including PFBS, are known to have significant water solubility.[8]

The pKa of Nonafluorobutanesulfonic Acid

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.[9] For superacids like nonafluorobutanesulfonic acid, direct pKa measurement in aqueous solution is challenging due to their complete dissociation. Therefore, pKa values are often estimated or determined in non-aqueous solvents.

A predicted pKa value for nonafluorobutanesulfonic acid is approximately -3.57 ± 0.50.[3][4][10] Another estimated pKa is -3.31, which also indicates its superacidic nature.[11] It's important to note that comparing pKa values between different solvent systems can be problematic.[9] For instance, acetic acid is a weak acid in water (pKa = 4.76) but behaves differently in other solvents.[9]

The table below summarizes the key acidity-related properties of nonafluorobutanesulfonic acid.

| Property | Value | Source(s) |

| Chemical Formula | C₄HF₉O₃S | [3][4] |

| Molecular Weight | 300.10 g/mol | [1][5][6][11][12] |

| Predicted pKa | -3.57 ± 0.50 | [3][4][10] |

| Estimated pKa | -3.31 | [11] |

| Appearance | Colorless liquid or corrosive solid | [2][13] |

| Water Solubility | 1000 g/L at 20°C | [3][4][10] |

Experimental Determination of Superacidity

Determining the acidity of superacids requires specialized techniques, as conventional methods used for weaker acids are often inadequate.

Methodologies for pKa Determination of Strong Acids:

-

Potentiometric Titrations: This is a common method for determining acid dissociation constants.[9] It involves adding aliquots of a base to the acid solution and monitoring the change in pH with an electrochemical probe.[9] However, for superacids, the titration curve in aqueous solution does not exhibit a clear inflection point, making accurate pKa determination difficult. Titrations in non-aqueous solvents with very weak basic properties are often employed.[14][15][16]

-

Spectrophotometric Methods: This technique relies on the change in the UV-visible absorption spectrum of an indicator upon protonation. By using a series of indicators with known pKa values, the acidity of an unknown superacid solution can be bracketed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts of certain probe molecules are sensitive to the acidity of the medium.[17] This method can be used to establish an acidity scale in non-aqueous solvents.[17] A "one-shot" method using a single chemical shift image has been developed to determine the pKa of an analyte in DMSO and DMSO-water mixtures.[9]

-

Equilibrium Acidity Measurements in Non-Aqueous Solvents: A comprehensive equilibrium superacidity scale has been established in 1,2-dichloroethane (DCE).[14][15][16] This solvent has very weak basic properties, allowing for the differentiation of the strengths of very strong acids.[14][15][16]

Below is a generalized workflow for determining the relative acidity of a superacid using a spectrophotometric indicator method in a non-aqueous solvent.

Caption: Generalized workflow for spectrophotometric determination of superacidity.

Applications in Research and Drug Development

The potent acidity of nonafluorobutanesulfonic acid makes it a valuable tool in various applications.

-

Catalysis: As a superacid, it can be used as a catalyst in a variety of organic reactions, such as the synthesis of 6-chloro-6H-dibenz[c,e][2][3]oxaphosphorin and N-benzylpyridin-2-amine.[3][4][12] Sulfonic acid-based solid catalysts are increasingly used in esterification, acetylation, hydration, and dehydration reactions.[18] The use of solid-supported sulfonic acids can offer advantages in terms of catalyst separation and recycling.[19][20]

-

Organic Synthesis: Its ability to protonate even very weak bases makes it useful in mechanistic studies and for generating highly reactive intermediates.

-

Material Science: The nonafluorobutanesulfonate anion is a non-coordinating anion, which is useful in the preparation of salts of reactive cations.

Safety and Handling

Nonafluorobutanesulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.[21][22] It is also harmful if swallowed.[22] It is important to handle this chemical with appropriate personal protective equipment, including gloves, goggles, and a face shield, in a well-ventilated area.[23][24] It should be stored in a cool, dry place, away from incompatible materials.[5][6][22] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[21][23][24]

Conclusion

This compound is a powerful superacid with a unique set of properties derived from its perfluorinated structure. Its extremely low pKa makes it a valuable tool in catalysis and organic synthesis. A thorough understanding of its acidic properties, coupled with appropriate handling procedures, is essential for its safe and effective use in research and development. The ongoing development of methods to characterize superacidity will continue to refine our understanding and expand the applications of this remarkable compound.

References

- Grokipedia. Perfluorobutanesulfonic acid.

- ChemicalBook. Nonafluorobutane-1-sulfonic acid | 375-73-5.

- ChemicalBook. Nonafluorobutane-1-sulfonic acid | 375-73-5.

- PubChem. Perfluorobutanesulfonic acid | C4F9SO3H | CID 67815.

- Sigma-Aldrich. Nonafluorobutane-1-sulfonic acid 97 375-73-5.

- AK Scientific, Inc. Nonafluorobutane-1-sulfonic acid.

- Environment Tier II Assessment. Perfluorobutanesulfonic acid and its direct precursors.

- Sigma-Aldrich. Nonafluorobutane-1-sulfonic acid 97 375-73-5.

- Sigma-Aldrich. Nonafluorobutane-1-sulfonic acid 97 375-73-5.

- The University of Liverpool Repository.

- Cayman Chemical.

- ResearchGate. Equilibrium Acidities of Superacids | Request PDF.

- Sigma-Aldrich. Nonafluorobutane-1-sulfonic acid 97 375-73-5.

- Wikipedia. Perfluorobutanesulfonic acid.

- SciSpace. Equilibrium acidities of superacids.

- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Perfluoroalkyls.

- Fisher Scientific.

- Sigma-Aldrich.

- ACS Publications. Equilibrium Acidities of Superacids | The Journal of Organic Chemistry.

- Wiley. superacid chemistry.

- Benchchem. Perfluorobutanesulfonic acid molecular structure and stability.

- LookChem. Perfluorobutanesulfonic acid.

- ResearchGate. Different catalysts containing both the sulfonic and the amino functions synthesized by Beejapur et al..

- MDPI.

- ResearchGate.

Sources

- 1. Perfluorobutanesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Nonafluorobutane-1-sulfonic acid | 375-73-5 [amp.chemicalbook.com]

- 4. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]

- 5. Nonafluorbutan-1-sulfonsäure 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Nonafluorobutane-1-sulfonic acid 97 375-73-5 [sigmaaldrich.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. lookchem.com [lookchem.com]

- 11. Perfluorobutanesulfonic acid | C4F9SO3H | CID 67815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 全氟-1-丁磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rushim.ru [rushim.ru]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. beta.lakeland.edu [beta.lakeland.edu]

- 23. aksci.com [aksci.com]

- 24. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition Profile of Nonafluorobutanesulfonic Acid Hydrate

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and advanced material science, per- and polyfluoroalkyl substances (PFAS) represent a class of compounds with unparalleled utility and scrutiny. Among these, nonafluorobutanesulfonic acid (NfBSA), a perfluorobutanesulfonic acid (PFBS), commands significant attention. Its hydrated form, in particular, is a common variant in laboratory settings. Understanding the thermal stability and decomposition profile of nonafluorobutanesulfonic acid hydrate is not merely an academic exercise; it is a critical component of safety, process optimization, and regulatory compliance.

This guide is structured to provide a comprehensive, field-proven perspective on this topic. We will delve into the theoretical underpinnings of its decomposition, grounded in authoritative studies on related perfluorinated sulfonic acids, and translate this theory into practical, actionable experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to both predict and empirically verify the thermal behavior of this compound.

The Molecular Context: Structure, Properties, and the Role of Hydration

Nonafluorobutanesulfonic acid (C4HF9O3S) is a short-chain perfluorinated sulfonic acid. Its structure is characterized by a fully fluorinated four-carbon chain, which imparts significant chemical and thermal stability, and a strongly acidic sulfonic acid head group.

The hydrate form incorporates water molecules into its structure. This hydration can significantly influence the material's physical properties and its behavior upon heating. The initial thermal events will invariably involve the loss of this water of hydration, a process that must be distinguished from the subsequent decomposition of the anhydrous acid.

Table 1: Physicochemical Properties of Nonafluorobutanesulfonic Acid

| Property | Value | Source(s) |

| Molecular Formula (Anhydrous) | C4HF9O3S | [1] |

| Molecular Weight (Anhydrous) | 300.10 g/mol | [1] |

| Molecular Formula (Hydrate) | C4H3F9O4S | --- |

| Molecular Weight (Hydrate) | 318.11 g/mol | --- |

| Boiling Point (Anhydrous) | 112-114 °C at 14 mmHg | [1] |

| Density (Anhydrous) | 1.811 g/mL at 25 °C | [1] |

Theoretical Decomposition Pathways of Perfluorinated Sulfonic Acids

The primary decomposition mechanism is not a simple fragmentation. Instead, it is believed to proceed through a series of well-defined steps:

-

HF Elimination and α-Sultone Formation: The initial and rate-determining step is the elimination of a hydrogen fluoride (HF) molecule. This involves the acidic proton from the sulfonic acid group and a fluorine atom from the α-carbon (the carbon atom adjacent to the sulfur). This elimination reaction results in the formation of a highly unstable, three-membered ring intermediate known as an α-sultone.[2][4]

-

α-Sultone Decomposition: The α-sultone intermediate rapidly decomposes, leading to the extrusion of sulfur dioxide (SO2) and the formation of a perfluoroacyl fluoride.[2][4]

-

Hydrolysis and Further Decomposition: The presence of water, both from the hydrate and potentially from the atmosphere, can lead to the hydrolysis of the perfluoroacyl fluoride to the corresponding perfluorinated carboxylic acid (PFCA).[3] These PFCAs can then undergo further decomposition.

The overall decomposition can be visualized as a chain-shortening process, producing a cascade of smaller fluorinated molecules, carbon oxides (CO, CO2), and corrosive gases like HF and SO2.[3][5]

Caption: Predicted thermal decomposition pathway of this compound.

Experimental Characterization: A Dual-Pronged Approach with TGA and DSC

To empirically determine the thermal stability and decomposition profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is indispensable.[6] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. Together, they provide a comprehensive picture of thermal events.

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

TGA is the primary technique for determining the thermal stability of this compound. A typical TGA experiment will reveal a multi-step mass loss profile:

-

Step 1: Dehydration: The initial mass loss corresponds to the evaporation of the water of hydration. The temperature range and the percentage of mass lost in this step can be used to confirm the hydration state of the material.

-

Step 2: Decomposition: Subsequent mass loss events at higher temperatures signify the decomposition of the anhydrous nonafluorobutanesulfonic acid. The onset temperature of this decomposition is a key indicator of its thermal stability.

Table 2: Expected TGA Events for this compound

| Temperature Range (Conceptual) | Event | Expected Mass Loss | Notes |

| ~50 - 150 °C | Dehydration | ~5.66% for monohydrate | The exact temperature will depend on the heating rate and atmosphere. |

| > 200 °C | Onset of Decomposition | Gradual to rapid mass loss | PFSAs are generally more stable than PFCAs.[7][8] |

| > 400 °C | Complete Decomposition | Significant mass loss | The final residual mass will depend on the experimental conditions. |

Differential Scanning Calorimetry (DSC): Identifying Thermal Transitions

DSC provides complementary information to TGA by identifying the energetic nature of thermal events.

-

Endothermic Events: Processes that absorb heat, such as dehydration and melting, will appear as endothermic peaks in the DSC thermogram.

-

Exothermic Events: Processes that release heat, such as some decomposition reactions or oxidative degradation, will appear as exothermic peaks.

By correlating the peaks in the DSC thermogram with the mass loss steps in the TGA data, a comprehensive understanding of the thermal profile can be achieved.[9]

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and reproducible methodology for characterizing the thermal properties of this compound.

Safety Precautions

Nonafluorobutanesulfonic acid is a corrosive material. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All sample handling should be performed in a well-ventilated fume hood. The thermal decomposition of this compound will produce corrosive and toxic gases (HF, SO2). The exhaust from the TGA/DSC instrument must be vented to a suitable scrubbing system or fume hood.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the dehydration and decomposition temperatures and the quantitative mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation:

-

Place a clean, empty platinum or ceramic TGA pan on a microbalance and tare.

-

In a fume hood, carefully transfer 5-10 mg of this compound into the TGA pan. Record the exact mass.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature and the percentage mass loss for each distinct step in the thermogram.

-

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures and enthalpy changes associated with dehydration, melting, and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation:

-

Place an empty, hermetically sealable aluminum or gold-plated stainless steel pan and lid on a microbalance and tare.

-

In a fume hood, carefully transfer 2-5 mg of this compound into the pan.

-

Hermetically seal the pan to contain any evolved gases during the initial stages of heating.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify and integrate any endothermic or exothermic peaks to determine the transition temperatures and enthalpy changes (ΔH).

-

Sources

- 1. 全氟-1-丁磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Decomposition kinetics of perfluorinated sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A chemical kinetic model for the decomposition of perfluorinated sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 7. pfascentral.org [pfascentral.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermal Analysis in Pharmaceuticals | AMI Tech Library [ami-instruments.com]

Solubility of Nonafluorobutanesulfonic Acid Hydrate in Common Organic Solvents: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Nature of Solubility for a Unique Superacid

Nonafluorobutanesulfonic acid, often referred to as PFBS in its anionic form, is a structurally unique molecule characterized by a highly stable, electron-withdrawing nonafluorobutyl chain and a strongly acidic sulfonic acid head group.[1] As a member of the per- and polyfluoroalkyl substances (PFAS) family, its chemical and physical properties, particularly its solubility, are of paramount importance across a spectrum of applications, from its use as a catalyst in organic synthesis to its role in the formulation of specialty coatings and surfactants.[2] This guide provides an in-depth analysis of the solubility of its hydrate form in common organic solvents, offering both theoretical understanding and practical, field-proven methodologies for its determination.

Physicochemical Profile of Nonafluorobutanesulfonic Acid and Its Hydrate

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility. Nonafluorobutanesulfonic acid is a superacid, a consequence of the strong inductive effect of the perfluorinated chain, which stabilizes the resulting sulfonate anion.[2] The commercially available product is often the hydrate, where water molecules are associated with the sulfonic acid group, influencing its physical state and solubility behavior.

| Property | Value | Source |

| Chemical Name | 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonic acid hydrate | [3] |

| CAS Number | 59933-66-3 | [3] |

| Molecular Formula | C4H3F9O4S | [3] |

| Molecular Weight | 318.11 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 112-114 °C at 14 mmHg | [4] |

| Density | 1.811 g/mL at 25 °C | [4] |

| pKa | -3.57 ± 0.50 (Predicted) | [4] |

It is critical to handle this compound with appropriate safety measures, as it is classified as corrosive and can cause severe skin burns and eye damage.[5][6] Always consult the full Safety Data Sheet (SDS) before use.[5][6][7][8]

The Molecular Dance: Factors Governing Solubility

The solubility of nonafluorobutanesulfonic acid hydrate is a tale of two moieties: the highly polar, hydrophilic sulfonic acid group and the non-polar, oleophobic (oil-repelling) perfluorinated tail.[9] This dual nature dictates its interaction with different solvent classes.

-

Polar Solvents: The sulfonic acid group, especially in its hydrated form, can readily engage in strong hydrogen bonding and dipole-dipole interactions with polar solvents. This is the primary driver of its solubility in solvents like water and short-chain alcohols.[4][9]

-

Non-Polar Solvents: The perfluorinated chain, while non-polar, does not interact favorably with hydrocarbon-based non-polar solvents. This is a key distinction of fluorocarbons; they are not just non-polar but also lipophobic. Consequently, solubility in solvents like hexane is expected to be very low.[9]

-

Aprotic vs. Protic Solvents: Polar aprotic solvents (e.g., acetonitrile, acetone) can solvate the molecule through dipole-dipole interactions, but the absence of a hydrogen-bond-donating group may result in different solubility behavior compared to protic solvents (e.g., methanol, water).

The interplay of these factors is visually represented in the following diagram:

Caption: Intermolecular forces governing solubility.

Quantitative and Qualitative Solubility Profile

While comprehensive quantitative data for the hydrate form across a wide range of organic solvents is not extensively published, a profile can be constructed based on available information and chemical principles.

| Solvent | Solvent Class | Expected Solubility | Rationale / Data |

| Water | Polar Protic | Highly Soluble | Strong hydrogen bonding. Reported solubility of 1000 g/L at 20°C for the anhydrous form.[4] The potassium salt is also highly soluble.[10] |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding. Listed as a suitable solvent.[11] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, strong polar interactions. |

| Acetone | Polar Aprotic | Soluble | High polarity. For the related PFOS, solubility is high in acetone.[9] |

| Acetonitrile | Polar Aprotic | Soluble | Polar nature allows for dipole-dipole interactions. |

| Chloroform | Halogenated | Soluble | Listed as a suitable solvent.[11] |

| Hexane | Non-Polar | Insoluble/Sparingly Soluble | Oleophobic nature of the fluorocarbon chain leads to poor interaction.[9] |

| Toluene | Aromatic | Sparingly Soluble | Limited polarity, unfavorable interactions. |

Field-Proven Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a systematic approach to solubility determination is crucial. This protocol is a self-validating system designed for accuracy.

Objective: To determine the semi-quantitative solubility of this compound in a given organic solvent at ambient temperature.

Materials:

-

This compound

-

Test solvents (analytical grade)

-

Calibrated positive displacement micropipette

-

Small vials or test tubes with closures

-

Vortex mixer

-

Analytical balance (for quantitative analysis)

Experimental Workflow Diagram:

Sources

- 1. Perfluorobutanesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Nonafluorobutane-1-sulfonic acid | 375-73-5 [amp.chemicalbook.com]

- 3. 59933-66-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Nonafluorobutane-1-sulfonic acid | 375-73-5 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to Nonafluorobutanesulfonic Acid: Unveiling the Critical Distinctions Between Anhydrous and Hydrated States

Executive Summary: Beyond the Formula

Nonafluorobutanesulfonic acid (NfBSA), a perfluorinated superacid, is a cornerstone of modern catalysis and specialized synthesis.[1][2] Its remarkable acidic strength, derived from the profound electron-withdrawing effect of its nine fluorine atoms, sets it apart from conventional mineral acids.[3][4] However, the efficacy and reactivity of NfBSA are not monolithic; they are critically dictated by its hydration state. This guide delves into the fundamental differences between the anhydrous and hydrated forms of NfBSA, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for precise and safe application. Understanding these distinctions is paramount, as choosing the incorrect form can lead to failed syntheses, unpredictable reaction kinetics, or significant safety hazards.

The Genesis of Acidity: Molecular Architecture

Nonafluorobutanesulfonic acid, with the chemical formula C₄HF₉O₃S, is a synthetic perfluoroalkyl substance (PFAS).[5] Its structure consists of a four-carbon chain fully substituted with fluorine atoms, bonded to a sulfonic acid functional group (-SO₃H).[5] This perfluorinated backbone is chemically robust and creates a powerful inductive effect, pulling electron density away from the sulfonic acid head. This polarization dramatically weakens the oxygen-hydrogen bond, resulting in an exceptionally high propensity to donate a proton, thereby classifying it as a superacid—an acid stronger than 100% sulfuric acid.[1][3]

The primary distinction between the two forms lies in the presence of water molecules.

-

Anhydrous Nonafluorobutanesulfonic Acid: This is the pure, unadulterated form of the acid. In this state, the proton of the sulfonic acid group is highly exposed and exceptionally reactive. The absence of water means there are no intermediate species to buffer its proton-donating power.

-

Hydrated Nonafluorobutanesulfonic Acid: This form incorporates water molecules within its structure, creating a hydrate.[6][7] The acidic proton readily ionizes water to form hydronium ions (H₃O⁺). While still a potent acid, its reactivity is moderated by the water of hydration. The terms "Nonafluorobutanesulfonic acid" and "Perfluorobutanesulfonic acid (PFBS)" are often used interchangeably in commercial and scientific literature, with the physical form often being a liquid that may be a hydrate.[1][2]

Caption: Hydration of anhydrous NfBSA to its hydrated form.

Comparative Physicochemical Properties

The presence or absence of water directly influences the bulk properties of the acid. While both are typically colorless to light yellow liquids, their behavior, particularly concerning water, is starkly different.[1][8]

| Property | Anhydrous Nonafluorobutanesulfonic Acid | Hydrated Nonafluorobutanesulfonic Acid | Causality of Difference |

| Appearance | Clear, colorless to light yellow liquid.[1] | Clear, colorless to light yellow liquid.[1] | Minimal visible difference, but hygroscopic nature of anhydrous form can cause fuming in moist air. |

| Density (@ 25°C) | ~1.811 g/mL[8] | Slightly variable depending on hydration level, but similar to anhydrous. | Water has a lower density, but its contribution in typical hydrates is minor. |

| Boiling Point | 112-114 °C / 14 mmHg[8] | Boiling point may be influenced by water content. | The anhydrous form has a defined boiling point under vacuum. Hydrates may decompose or lose water upon heating. |

| Reactivity with Water | Reacts violently and exothermically.[1][2][9] | Soluble in water; reaction is much less violent as it is already hydrated.[1] | The anhydrous form has a massive, unquenched affinity for water, leading to a highly exothermic protonation event. |

| Hygroscopicity | Extremely hygroscopic; readily absorbs moisture from the air. | Hygroscopic, but less so than the anhydrous form. | The anhydrous acid seeks to stabilize its high-energy state by coordinating with water molecules. |

| Acidity (pKa) | Predicted pKa ≈ -3.57[1] | Effective pKa in aqueous solution is governed by the H₃O⁺ ion. | The intrinsic acidity (gas phase or non-aqueous) of the anhydrous form is immense. In water, all strong acids are leveled to the acidity of H₃O⁺. |

Reactivity, Catalytic Action, and Field Application

The choice between anhydrous and hydrated NfBSA is a critical decision driven entirely by the reaction environment. Using the wrong form is a common pitfall that can compromise an entire experimental campaign.

The Anhydrous Form: A Pure Proton Source for Anhydrous Systems

The defining feature of anhydrous NfBSA is its raw, unmediated superacidity. It is the catalyst of choice only when the reaction medium is strictly non-aqueous and water would interfere with the desired chemical transformation.

-

Mechanism of Action: In a non-aqueous solvent, anhydrous NfBSA provides a "naked" proton, an exceptionally electrophilic species capable of protonating even very weak bases, such as hydrocarbons, to generate carbocations for subsequent reactions.[3][10][11]

-

Field-Proven Applications:

-

Alkylation and Acylation: Catalyzing Friedel-Crafts type reactions in organic solvents where water would deactivate the catalyst or react with the reagents.

-

Polymerization: Initiating cationic polymerization of olefins in non-polar media.

-

Specialized Synthesis: Used in the production of fine chemicals and pharmaceutical intermediates where reaction pathways are sensitive to water.[12]

-

Expert Insight: The decision to use anhydrous NfBSA necessitates a rigorous commitment to anhydrous techniques. The violent reactivity with water is not just a safety concern but a direct threat to the integrity of the experiment.[9][13] Any ingress of atmospheric moisture will consume the catalyst, converting it to the less reactive hydrated form and altering the reaction pathway.

Caption: Decision workflow for selecting the appropriate form of NfBSA.

The Hydrated Form: A Robust Workhorse for Aqueous and Protic Systems

The hydrated form of NfBSA is more common, safer to handle, and perfectly suited for the vast majority of applications that occur in aqueous or protic media.

-

Mechanism of Action: In solution, the hydrated acid exists as the nonafluorobutanesulfonate anion (C₄F₉SO₃⁻) and the hydronium ion (H₃O⁺). The hydronium ion is the active acidic species, acting as the proton donor.

-

Field-Proven Applications:

-

Esterification and Hydrolysis: A highly effective and recoverable alternative to sulfuric acid for driving equilibrium reactions.[14]

-

Proton Exchange Membranes (PEMs): The sulfonic acid moiety is the functional group in polymers like Nafion™, where its ability to bind water and conduct protons is essential for fuel cell operation.[15][16][17][18]

-

General Acid Catalysis: Used in a wide range of organic reactions where a strong, non-oxidizing acid is required and the presence of water is acceptable.[14][19]

-

Expert Insight: While less reactive than its anhydrous counterpart, hydrated NfBSA is still a highly corrosive and hazardous substance.[20][21] It causes severe skin burns and eye damage and must be handled with appropriate personal protective equipment (PPE).[9][13]

Experimental Protocols: A Self-Validating Approach

Adherence to validated protocols is non-negotiable for ensuring both safety and experimental reproducibility.

Protocol: Safe Handling and Storage

This protocol ensures the integrity of the acid and the safety of the user.

-

Pre-use Verification: Always consult the Safety Data Sheet (SDS) provided by the manufacturer before handling.[13][21]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[13][20]

-

Ventilation: Handle only in a well-ventilated fume hood.[9]

-

Storage (Anhydrous): Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, away from moisture.[13] Recommended storage temperature is 2-8°C.[13]

-

Storage (Hydrated): Store in a tightly sealed, corrosion-resistant container in a cool, dry place away from incompatible materials like strong bases.[9][20]

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[13]

Caption: Workflow for safe handling and storage of NfBSA.

Protocol: Determination of Water Content via Karl Fischer Titration

This procedure allows for the empirical validation of the acid's hydration state.

-

Instrument Preparation: Set up and calibrate a Karl Fischer titrator according to the manufacturer's instructions, using a suitable anhydrous solvent system (e.g., methanol/chloroform with a suitable base to neutralize the acid).

-

Sample Preparation (Critical Step): Due to the high reactivity of anhydrous NfBSA, sample preparation must be performed in a glove box or under a stream of inert gas to prevent atmospheric moisture contamination.

-